molecular formula C13H21NO6S B12273547 7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid

7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid

Cat. No.: B12273547
M. Wt: 319.38 g/mol
InChI Key: JLGMRHTZBBORJA-UHFFFAOYSA-N
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Description

7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid is a complex organic compound with a unique spiro structure. This compound is characterized by its spirocyclic framework, which includes a sulfur atom and a carboxylic acid functional group. The presence of the tert-butoxycarbonyl (Boc) protecting group adds to its stability and reactivity in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the Boc protecting group. The reaction conditions often require the use of strong acids or bases, along with specific solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the spirocyclic core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

    Substitution: The Boc protecting group can be removed or substituted with other functional groups using nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed to replace the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic core and Boc protecting group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid
  • (5S,8S)-8-methyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-2,6-dioxo-1-oxa-7-azaspiro[4.4]nonane-8-carboxylic acid

Uniqueness

Compared to similar compounds, 7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid stands out due to its unique spirocyclic structure incorporating a sulfur atom. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H21NO6S

Molecular Weight

319.38 g/mol

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid

InChI

InChI=1S/C13H21NO6S/c1-12(2,3)20-11(17)14-6-5-13(8-14)9(10(15)16)4-7-21(13,18)19/h9H,4-8H2,1-3H3,(H,15,16)

InChI Key

JLGMRHTZBBORJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(CCS2(=O)=O)C(=O)O

Origin of Product

United States

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